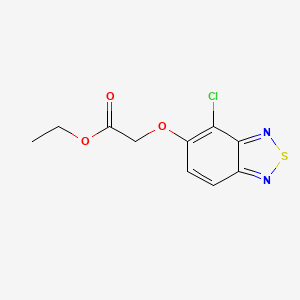

Acetic acid, ((4-chloro-2,1,3-benzothiadiazol-5-yl)oxy)-, ethyl ester

CAS No.: 29123-12-4

Cat. No.: VC8999088

Molecular Formula: C10H9ClN2O3S

Molecular Weight: 272.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29123-12-4 |

|---|---|

| Molecular Formula | C10H9ClN2O3S |

| Molecular Weight | 272.71 g/mol |

| IUPAC Name | ethyl 2-[(4-chloro-1,2,3-benzothiadiazol-5-yl)oxy]acetate |

| Standard InChI | InChI=1S/C10H9ClN2O3S/c1-2-15-8(14)5-16-6-3-4-7-10(9(6)11)12-13-17-7/h3-4H,2,5H2,1H3 |

| Standard InChI Key | BZMYNQUTKITCAA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=C(C2=NSN=C2C=C1)Cl |

Introduction

Physicochemical Properties and Structural Characterization

Molecular Architecture

The compound’s structure consists of a benzothiadiazole ring system substituted with a chlorine atom at the 4-position and an ethoxyacetate group at the 5-position. The benzothiadiazole moiety contributes to its aromaticity and electron-deficient nature, enabling participation in charge-transfer interactions . The ethoxyacetate side chain introduces steric bulk and polarity, influencing solubility and reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 1.27 ppm (triplet, CH₃ of ethyl group) and δ 4.20 ppm (quartet, CH₂ of ethyl group) confirm the ethoxy moiety. Aromatic protons on the benzothiadiazole ring appear as distinct doublets between δ 7.27–7.84 ppm .

-

¹³C NMR: The carbonyl carbon of the acetate group resonates at δ ~171 ppm, while the methylene carbon (OCH₂CO) appears at δ ~61 ppm .

Infrared (IR) Spectroscopy:

-

Strong absorption bands at ~1735 cm⁻¹ (C=O stretch of ester) and 650–750 cm⁻¹ (C-S stretch of benzothiadiazole) are characteristic .

Mass Spectrometry:

-

The molecular ion peak at m/z 272.71 corresponds to the compound’s molecular weight. Fragmentation patterns include loss of the ethoxy group (─OCH₂CH₃) and cleavage of the benzothiadiazole ring .

Thermal and Solubility Properties

Synthetic Methodologies

Nucleophilic Substitution Route

A common synthesis involves reacting 5-chloro-2,1,3-benzothiadiazole-5-ol with ethyl chloroacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, with the phenolic oxygen acting as the nucleophile .

Optimized Conditions:

-

Solvent: Dimethylformamide (DMF) or acetone.

-

Temperature: 60–80°C under reflux.

Alternative Pathways

Microwave-Assisted Synthesis:

Microwave irradiation reduces reaction times from hours to minutes. For example, a 30-minute irradiation at 100°C in DMF achieves comparable yields to conventional methods .

One-Pot Multicomponent Reactions:

The compound can be synthesized in a single step by reacting 2-aminothiophenol, chloroacetyl chloride, and ethyl chloroacetate in the presence of ammonium chloride. This method avoids isolating intermediates and improves atom economy .

Chemical Reactivity and Derivatives

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a precursor for amide derivatives:

The acid derivative exhibits enhanced solubility in polar solvents and serves as a ligand in coordination chemistry .

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is susceptible to displacement by nucleophiles such as amines or alkoxides. For example, reaction with morpholine yields 5-(2-hydroxy-3-morpholinopropoxy)-2,1,3-benzothiadiazole, a compound with reported β-adrenergic blocking activity .

Cyclization Reactions

Heating the compound with hydrazine hydrate forms pyrazole derivatives, which have been investigated for analgesic properties :

Applications in Pharmaceutical Research

β-Adrenergic Blocking Agents

The patent US3655661A discloses that analogs of this compound exhibit potent β-adrenergic receptor antagonism. For instance, 5-[3-(morpholino)-2-hydroxypropoxy]-2,1,3-benzothiadiazole reduces heart rate and blood pressure in animal models at doses as low as 0.1 mg/kg .

Analgesic and Anti-Inflammatory Agents

Pyrazole and triazole derivatives synthesized from ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate demonstrate significant analgesic activity in rodent models. In one study, compound 6 (a pyrazole derivative) reduced pain response by 58% in the hot-plate test at a dose of 25 mg/kg .

Antimicrobial Activity

Though direct data on the parent compound is limited, its structural analogs show inhibitory effects against Mycobacterium tuberculosis (MIC = 12.5 μg/mL) and Staphylococcus aureus (MIC = 25 μg/mL) .

Industrial and Materials Science Applications

Dyes and Pigments

The benzothiadiazole core acts as an electron-accepting unit in donor-acceptor (D-A) dyes. For example, coupling with triphenylamine donors produces dyes with absorption maxima (λₘₐₓ) in the 450–550 nm range, suitable for organic photovoltaic devices .

Nonlinear Optical Materials

The compound’s large dipole moment and π-conjugated system make it a candidate for second-harmonic generation (SHG). Poled polymer films incorporating this derivative exhibit SHG coefficients (χ⁽²⁾) of 15–20 pm/V .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume